molecular formula C19H17NO B3173154 2-([1,1'-Biphenyl]-2-yloxy)-5-methylaniline CAS No. 946773-66-6

2-([1,1'-Biphenyl]-2-yloxy)-5-methylaniline

Cat. No. B3173154
CAS RN: 946773-66-6
M. Wt: 275.3 g/mol
InChI Key: XKHLVHIOSNFGAV-UHFFFAOYSA-N
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Description

Biphenyl compounds are commonly used in organic chemistry and materials science. They consist of two phenyl rings connected by a single bond . The compound you mentioned seems to be a derivative of biphenyl, with additional functional groups attached to it .


Synthesis Analysis

The synthesis of biphenyl compounds often involves cross-coupling reactions . For example, the Suzuki-Miyaura cross-coupling reaction is a popular method for synthesizing biphenyls .


Molecular Structure Analysis

The molecular structure of biphenyl compounds is characterized by two phenyl rings connected by a single bond . The presence of additional functional groups can significantly alter the properties of the compound .


Chemical Reactions Analysis

Biphenyl compounds can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and various types of coupling reactions .


Physical And Chemical Properties Analysis

Physical properties of biphenyl compounds can include density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties can include reactivity, flammability, and the ability to undergo specific chemical changes .

Mechanism of Action

The mechanism of action of a chemical compound depends on its structure and the system in which it is used. For example, some biphenyl derivatives are used as angiotensin II receptor blockers in medicine .

Safety and Hazards

Biphenyl and its derivatives can be hazardous. They may cause skin irritation, serious eye irritation, and may be harmful if inhaled . Always handle chemical compounds with appropriate safety measures.

Future Directions

Research in the field of biphenyl compounds is ongoing, with new synthetic methods, applications, and derivatives being studied . Future directions could include the development of new materials, pharmaceuticals, or chemical processes involving these compounds .

properties

IUPAC Name

5-methyl-2-(2-phenylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c1-14-11-12-19(17(20)13-14)21-18-10-6-5-9-16(18)15-7-3-2-4-8-15/h2-13H,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHLVHIOSNFGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=CC=C2C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1,1'-Biphenyl]-2-yloxy)-5-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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